5-(2-Formylphenyl)nicotinic acid

Übersicht

Beschreibung

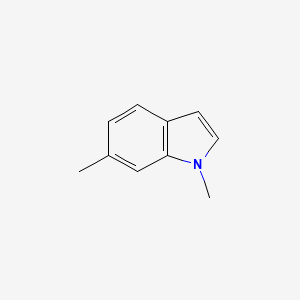

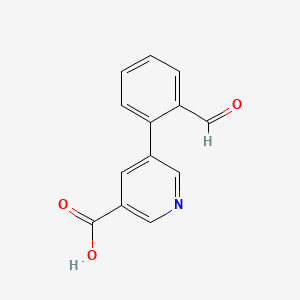

5-(2-Formylphenyl)nicotinic acid is a chemical compound with the molecular formula C13H9NO3 . It is related to nicotinic acid, also known as niacin or vitamin B3 .

Molecular Structure Analysis

The molecular structure of 5-(2-Formylphenyl)nicotinic acid consists of a pyridine ring attached to a phenyl ring with a formyl group. The IUPAC name for this compound is 5-(2-formylphenyl)pyridine-3-carboxylic acid . The InChI string representation of the molecule isInChI=1S/C13H9NO3/c15-8-9-3-1-2-4-12(9)10-5-11(13(16)17)7-14-6-10/h1-8H,(H,16,17) . Physical And Chemical Properties Analysis

The molecular weight of 5-(2-Formylphenyl)nicotinic acid is 227.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 227.058243149 g/mol . The topological polar surface area is 67.3 Ų .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Nicotinic acid derivatives, including “5-(2-Formylphenyl)nicotinic acid”, have been used for many years as co-agents to reduce high levels of fats in the blood . However, undesirable side effects have limited their use .

Treatment of Pneumonia and Kidney Diseases

Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .

Potential Treatment for Alzheimer’s Disease

Some derivatives of nicotinic acid have proven effective against Alzheimer’s disease .

Anti-Inflammatory and Analgesic Efficacy

A number of 2-substituted aryl derived from nicotinic acid were synthesized, and these derivatives, including 2–Bromo aryl substituents, proved their anti-inflammatory and analgesic efficacy .

Cardiovascular Disease Prevention

Nicotinic acid has a greater ability to raise the concentration of high-density lipoprotein and to reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .

Development of Novel Drugs

With the discovery of the niacin receptor protein, novel drugs expressible via the niacin receptor or united receptors, in addition to novel co-medications that inhibit unwanted side effects of niacin, are probably being developed as novel therapeutic choices in the curing of dyslipidemia and the forbidding of cardiovascular illnesses .

Safety and Hazards

Wirkmechanismus

Target of Action

5-(2-Formylphenyl)nicotinic acid, a derivative of nicotinic acid, is likely to share similar targets with its parent compound. Nicotinic acid, also known as niacin, has been used for decades to prevent and treat atherosclerosis . It exerts its antiatherosclerotic effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells .

Mode of Action

Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five homomeric or heteromeric subunits . In the brain, nicotinic acid binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways .

Biochemical Pathways

The biochemical pathways affected by 5-(2-Formylphenyl)nicotinic acid are likely to be similar to those affected by nicotinic acid. Nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .

Pharmacokinetics

Studies on nicotine suggest that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects .

Result of Action

Some derivatives of nicotinic acid have shown promising activity against gram-positive bacteria .

Eigenschaften

IUPAC Name |

5-(2-formylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-3-1-2-4-12(9)10-5-11(13(16)17)7-14-6-10/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDSEZPCRFQWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476074 | |

| Record name | 5-(2-Formylphenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

566198-40-1 | |

| Record name | 5-(2-Formylphenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B3053778.png)

![4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride](/img/structure/B3053785.png)

![2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053791.png)

![1-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-4-nitrobenzene](/img/structure/B3053793.png)

![Benzene, 1-bromo-4-[(dimethyloxidosulfanylidene)amino]-](/img/structure/B3053794.png)

![1-(6-Methoxybenzo[d]thiazol-2-yl)thiourea](/img/structure/B3053795.png)

![1,3,8-Triazaspiro[4.5]decan-4-one](/img/structure/B3053800.png)